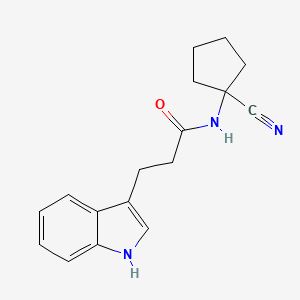
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide, also known as CPP-55, is a synthetic cannabinoid compound that has been extensively studied for its potential medical applications. It is a potent agonist of the cannabinoid receptors, which are found throughout the body and are involved in a wide range of physiological processes.
作用機序
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide exerts its effects by binding to and activating the cannabinoid receptors, which are found throughout the body. These receptors are involved in a wide range of physiological processes, including pain perception, inflammation, mood regulation, and appetite control. By activating these receptors, N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide can modulate these processes and produce a variety of effects.
Biochemical and physiological effects:
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide has been shown to produce a variety of biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation, increase appetite, and modulate mood and behavior. It has also been shown to have neuroprotective effects, and may be useful in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
実験室実験の利点と制限
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide is a potent and selective agonist of the cannabinoid receptors, and has been extensively studied in animal models. Its advantages include its potent analgesic and anti-inflammatory effects, as well as its potential use in the treatment of neurological disorders. However, its limitations include its potential for abuse and dependence, as well as its potential for side effects such as sedation and cognitive impairment.
将来の方向性
There are many potential future directions for research on N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide and other synthetic cannabinoids. These include further studies on their potential medical applications, as well as studies on their mechanisms of action and potential side effects. Additionally, there is a need for further research on the safety and efficacy of these compounds, particularly in human subjects. Overall, the potential medical applications of synthetic cannabinoids such as N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide are vast, and further research is needed to fully explore their potential.
合成法
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of cyclopentanone with malononitrile, followed by the addition of indole-3-carboxaldehyde and propanoic acid. The resulting compound is then purified and characterized using various analytical techniques.
科学的研究の応用
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide has been studied extensively for its potential medical applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, and has also been studied for its potential use in the treatment of epilepsy, anxiety, and depression.
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-12-17(9-3-4-10-17)20-16(21)8-7-13-11-19-15-6-2-1-5-14(13)15/h1-2,5-6,11,19H,3-4,7-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNDVPPICTYSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

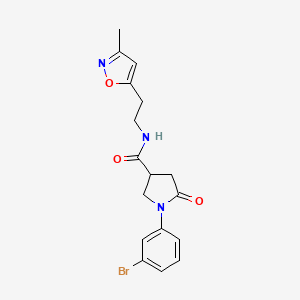

![1-{3-[(2,2-dimethylpropanoyl)amino]benzoyl}-N-(2-methoxyethyl)piperidine-3-carboxamide](/img/structure/B2459301.png)
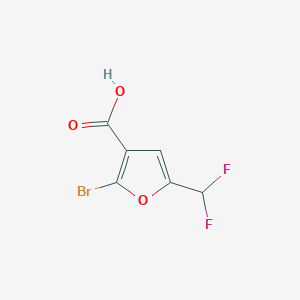

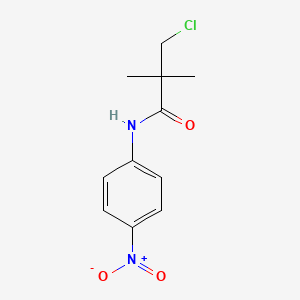
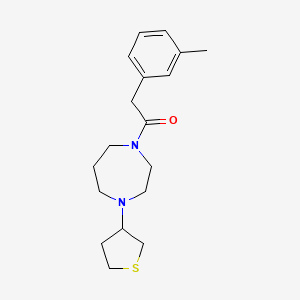
![(3,5-Dichlorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2459310.png)
![7'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]](/img/structure/B2459311.png)
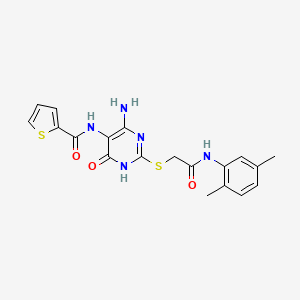
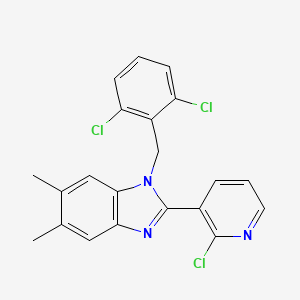
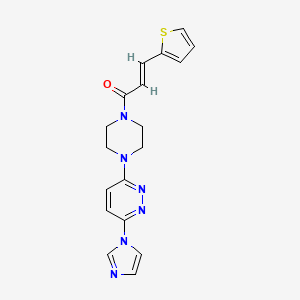
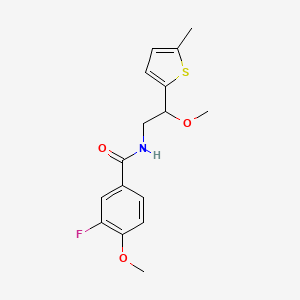
![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B2459319.png)